Quebecol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

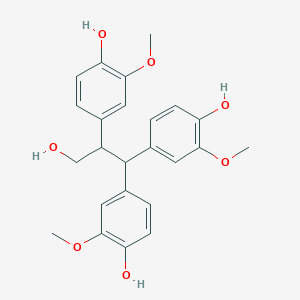

Eigenschaften

CAS-Nummer |

1360605-46-4 |

|---|---|

Molekularformel |

C24H26O7 |

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

4-[3-hydroxy-1,1-bis(4-hydroxy-3-methoxyphenyl)propan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C24H26O7/c1-29-21-10-14(4-7-18(21)26)17(13-25)24(15-5-8-19(27)22(11-15)30-2)16-6-9-20(28)23(12-16)31-3/h4-12,17,24-28H,13H2,1-3H3 |

InChI-Schlüssel |

YYZUHPNBYRRBOR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Quebecol: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quebecol, a novel polyphenolic compound, has emerged as a significant molecule of interest from a seemingly unlikely source: Canadian maple syrup.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of this compound. It further details its promising anti-inflammatory and anti-cancer properties, supported by quantitative data and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol) is a unique phenolic compound that is not naturally present in maple sap. Instead, it is formed during the thermal processing of the sap into syrup.[1][2][4] Its discovery has opened new avenues for research into the potential health benefits of maple syrup beyond its use as a natural sweetener. Structurally, this compound shares some similarities with the synthetic estrogen modulator tamoxifen, which has spurred investigations into its potential as a therapeutic agent, particularly in oncology. This guide will provide a detailed exploration of the scientific journey from the identification of this compound to the elucidation of its biological activities.

Discovery and Isolation of this compound from Maple Syrup

This compound was first isolated from a butanol extract of Canadian maple syrup.[5] The isolation process involves a multi-step chromatographic approach to separate this specific polyphenol from the complex mixture of compounds present in the syrup.

Experimental Protocol: Isolation of this compound

This protocol outlines the general steps for the isolation of this compound from maple syrup, based on described methodologies.[1]

2.1.1. Materials and Reagents:

-

Canadian maple syrup (darkest grade preferable)

-

Butanol (BuOH)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Deionized water

-

XAD-16 resin

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

2.1.2. Procedure:

-

Solvent-Solvent Partitioning:

-

Dilute maple syrup with deionized water.

-

Perform a liquid-liquid extraction with ethyl acetate to remove less polar compounds.

-

Subsequently, perform a liquid-liquid extraction of the aqueous layer with butanol to obtain the butanol-soluble fraction (MS-BuOH), which is enriched with phenolic compounds including this compound.[5]

-

-

Adsorption Chromatography:

-

Subject the MS-BuOH extract to chromatography on an XAD-16 resin column.

-

Elute with a stepwise gradient of methanol in water to further fractionate the extract.

-

-

Silica Gel Column Chromatography:

-

Apply the this compound-containing fractions from the previous step to a silica gel column.

-

Elute with a gradient of increasing methanol in chloroform to separate compounds based on polarity.

-

-

Size Exclusion Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.

-

-

Preparative HPLC:

-

Perform final purification of this compound using a preparative HPLC system equipped with a C18 column.

-

Use a gradient of methanol and water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and mass spectrometry (MS).[1]

-

Chemical Synthesis of this compound and its Derivatives

The low natural abundance of this compound in maple syrup necessitates chemical synthesis to obtain sufficient quantities for extensive biological evaluation. A total synthesis of this compound has been accomplished, with key steps involving a Wittig-like C-1 homologation and a double Suzuki-Miyaura cross-coupling reaction.[3][6]

Experimental Protocol: Total Synthesis of this compound

This protocol provides a general overview of the synthetic route to this compound.[6][7]

3.1.1. Key Steps:

-

Formation of a Dibromoalkene: This step involves the conversion of an α-ketoester precursor into a gem-dibromoalkene. This synthon is crucial for the subsequent cross-coupling reaction.[6]

-

Double Suzuki-Miyaura Cross-Coupling: The dibromoalkene is then subjected to a double Suzuki-Miyaura reaction with appropriately substituted arylboronic acids. This palladium-catalyzed cross-coupling reaction efficiently unites the three aromatic rings of the this compound scaffold onto a tetrasubstituted olefin precursor.[3][6]

-

Reduction and Deprotection: The resulting intermediate undergoes reduction of the ester functionality to an alcohol, followed by the removal of protecting groups from the phenolic hydroxyls to yield this compound.

Biological Activities of this compound

This compound has demonstrated significant potential as both an anti-inflammatory and an anti-cancer agent in various in vitro studies.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

4.1.1. Inhibition of Pro-inflammatory Mediators:

This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. It also reduces the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9]

4.1.2. Experimental Protocol: Nitric Oxide Production Assay

This protocol describes the measurement of nitric oxide production by macrophages using the Griess reagent.

Materials and Reagents:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Cell culture medium (e.g., DMEM)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix equal volumes of the supernatant and Griess reagent (pre-mixed Part A and Part B) in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

4.1.3. Experimental Protocol: Cytokine Secretion Assay (ELISA)

This protocol outlines the quantification of IL-6 and TNF-α secretion using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents:

-

RAW 264.7 macrophage cells

-

LPS

-

This compound

-

ELISA kits for mouse IL-6 and TNF-α

-

Cell culture medium

-

96-well plates

Procedure:

-

Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

-

After the 24-hour incubation with LPS and this compound, collect the cell culture supernatant.

-

Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the specific kits.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curves provided in the kits.

4.1.4. Inhibition of Cyclooxygenase (COX) Enzymes:

4.1.5. Experimental Protocol: COX Inhibitor Screening Assay

Materials and Reagents:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Reaction buffer

-

Detection system (e.g., colorimetric or fluorometric probe)

-

96-well plates

Procedure:

-

In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and various concentrations of this compound.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., measuring prostaglandin E2 levels by ELISA).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Anti-cancer Activity

This compound and its synthetic derivatives have shown antiproliferative activity against various cancer cell lines.

4.2.1. Cell Proliferation Inhibition:

Studies have demonstrated that this compound can inhibit the proliferation of human breast (MCF-7), colon (HT-29), cervical (HeLa), and ovarian (SKOV-3) cancer cell lines.[10]

4.2.2. Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol details a common method for assessing cell proliferation.[6][11]

Materials and Reagents:

-

Cancer cell lines (e.g., MCF-7)

-

This compound

-

Cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Fix the cells by gently adding cold 10% TCA and incubating for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathway Modulation by this compound

This compound exerts its biological effects by interfering with key intracellular signaling cascades.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway in LPS-stimulated macrophages.[8] This is a critical mechanism for its anti-inflammatory effects, as NF-κB is a master regulator of pro-inflammatory gene expression. The inhibition of NF-κB activation likely occurs through the prevention of IκBα phosphorylation and subsequent degradation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. This compound has been observed to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. This inhibition contributes to its anti-inflammatory and anti-cancer activities.

Data Presentation

The following tables summarize the available quantitative data on the antiproliferative activity of this compound and its derivatives.

Table 1: Antiproliferative Activity of this compound and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| This compound (isolated) | MCF-7 | 104.2 |

| This compound (synthesized) | MCF-7 | 103.2 |

| Derivative 8c | MCF-7 | 85.1 |

| Derivative 8d | MCF-7 | 78.7 |

| Derivative 8f | MCF-7 | 80.6 |

Data sourced from Li et al. (2013).[10]

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its study.

Conclusion

This compound represents a fascinating example of a bioactive compound generated through food processing. Its discovery in maple syrup has unveiled a potential source of novel therapeutic agents. The established synthetic routes pave the way for the generation of this compound and its derivatives in quantities sufficient for comprehensive preclinical and clinical investigations. The demonstrated anti-inflammatory and anti-cancer activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, highlight this compound as a promising lead compound for drug development. Further research is warranted to explore its in vivo efficacy, safety profile, and full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cheminst.ca [cheminst.ca]

- 4. mdpi.com [mdpi.com]

- 5. Maple syrup phytochemicals include lignans, coumarins, a stilbene, and other previously unreported antioxidant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of Quebecol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quebecol, a polyphenolic compound with the systematic name 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, is a unique natural product derivative formed during the thermal processing of maple sap into syrup.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its biological activities. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key processes and pathways are visualized using diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a solid at room temperature with a complex molecular architecture featuring three substituted phenyl rings attached to a propanol backbone.[1] Its structure contains both hydrophilic and hydrophobic regions, influencing its solubility and other physical properties.[1]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₆O₇ | [2][3][4] |

| Molecular Weight | 426.5 g/mol (PubChem), 426.46 g/mol (GSRS), 426.47 g/mol (ChemBK) | [3][4] |

| Monoisotopic Mass | 426.16785316 Da | [3] |

| Appearance | Solid | [1] |

| Melting Point | 187-189°C | [1] |

| Boiling Point | Decomposes above 300°C | [1] |

| Density | ~1.28 g/cm³ at 20°C | [1] |

| Refractive Index | 1.61 at the sodium D line | [1] |

| Solubility in Water | 0.38 g/L at 25°C | [1] |

| Solubility in Ethanol | 12.4 g/L at 25°C | [1] |

| Solubility in Methanol | 15.8 g/L at 25°C | [1] |

| Solubility in Acetone | 9.7 g/L at 25°C | [1] |

| Solubility in Hexane | 0.12 g/L at 25°C | [1] |

| Octanol-Water Partition Coefficient (log P) | 2.84 (calculated), 3.5 (XLogP3) | [1][3] |

| pKa (phenolic OH) | 9.8-10.2 (estimated) | [1] |

| pKa (alcoholic OH) | ~15.5 (estimated) | [1] |

| UV-Vis Absorption Maxima (in Methanol) | 278 nm (ε = 12,400 M⁻¹ cm⁻¹), 225 nm (ε = 18,700 M⁻¹ cm⁻¹) | [1] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Topological Polar Surface Area | 109 Ų | [3] |

| Heavy Atom Count | 31 | [3] |

| Complexity | 504 | [3] |

Spectral Data

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 145.7, 144.9, 144.2 (phenolic C-O), 134.5, 133.8, 133.2 (aromatic quaternary C), 119.8, 115.6, 114.3, 113.9 (aromatic CH), 65.4 (CH₂OH), 55.7 (OCH₃), 52.3 (CHOH), and 45.1 (CH).[1]

-

Mass Spectrometry: Molecular ion peak at m/z 426.1678 [M]⁺ corresponding to C₂₄H₂₆O₇.[1]

Experimental Protocols

Isolation of this compound from Maple Syrup

This compound was first isolated from a butanol extract of Canadian maple syrup.[5] The isolation process involves a combination of chromatographic methods to separate the compound from the complex mixture of other components in the syrup.[6]

Total Synthesis of this compound

Multiple synthetic routes for this compound have been developed. One reported method involves a five-step process.[5] A convergent strategy reported in 2013 begins with the preparation of substituted aromatic building blocks from methyl gallate derivatives.[1] A key step in this synthesis is a double Friedel-Crafts alkylation reaction.[1] Another approach utilizes a retrosynthetic strategy with derivatives of guaiacol and mandelic acid as precursors, involving a double Suzuki coupling reaction.[7]

A detailed five-step synthesis is described as follows[5]:

-

Grignard Reaction: Reaction of 1-(benzyloxy)-4-bromo-2-methoxybenzene with 4-(benzyloxy)-3-methoxybenzaldehyde to produce (bis(4-(benzyloxy)-3-methoxyphenyl)methanol.[5]

-

Oxidation: Oxidation of the resulting alcohol to a ketone.

-

Reaction with Ethyl Bromoacetate: The ketone is reacted with ethyl bromoacetate in the presence of a base.

-

Reduction: The resulting ethyl ester is reduced to an alcohol using lithium aluminum hydride.[5]

-

Debenzylation: Removal of the benzyl protecting groups using Pd/C and ammonium formate to yield this compound.[5]

In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of this compound can be assessed using an in vitro model with macrophages.[8]

-

Cell Culture: Human blood cells (macrophages) are cultured.[8]

-

Induction of Inflammation: The macrophages are exposed to bacterial toxins (lipopolysaccharide, LPS) to trigger an inflammatory response.[8]

-

Treatment: The culture medium is supplemented with this compound or its derivatives.[8]

-

Analysis: The inhibition of the inflammatory response is measured by quantifying the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, and by assessing the activation of the NF-κB transcription factor.[8][9]

In Vitro Antiproliferative Assay

The antiproliferative activity of this compound and its analogs has been evaluated against various cancer cell lines.[5][10]

-

Cell Lines: Human cancer cell lines such as cervix adenocarcinoma (HeLa), ovarian carcinoma (SKOV-3), colon carcinoma (HT-29), and breast adenocarcinoma (MCF-7) are used.[5][10]

-

Treatment: Cells are treated with varying concentrations of this compound or its analogs for a specified duration (e.g., 72 hours).[5]

-

Analysis: Cell proliferation is measured using a suitable assay, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.[5][10]

Biological Activity and Signaling Pathways

This compound has demonstrated several biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.[5][11] Its anti-inflammatory properties are linked to its ability to inhibit the NF-κB signaling pathway.[9][12][13]

Anti-inflammatory Mechanism of Action

In a macrophage model, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines, including IL-6 and TNF-α.[9][14] This effect is likely mediated through the inhibition of the activation of the NF-κB transcription factor.[12][13][14]

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C24H26O7 | CID 56838437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Synthesis and Antiproliferative Activities of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cheminst.ca [cheminst.ca]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Anti-inflammatory properties of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiproliferative activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - American Chemical Society [acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound Shows Potential to Alleviate Periodontal Tissue Damage and Promote Bone Formation in In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Genesis of Quebecol: A Technical Guide to its Biosynthesis in Maple Syrup Production

For Immediate Release

This technical guide delves into the formation of quebecol, a novel phenolic compound discovered in maple syrup. Not naturally present in maple sap, this compound is a unique product of the thermal processing involved in syrup production. This document provides a comprehensive overview of the current understanding of its biosynthesis, targeted at researchers, scientists, and professionals in drug development. We will explore the precursor molecules, proposed chemical transformations, and the experimental methodologies used to investigate this fascinating compound.

Introduction to this compound and its Significance

This compound (2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol) is a polyphenolic compound first isolated from Canadian maple syrup.[1][2][3] Its discovery has garnered significant interest due to its potential health benefits, including anti-inflammatory and anti-cancer properties.[4][5] Crucially, analyses have confirmed that this compound is absent in raw maple sap, indicating that it is synthesized during the intense heating process used to concentrate the sap into syrup.[1][2] This makes the study of its formation a compelling area of food chemistry and natural product synthesis.

The Chemical Landscape of Maple Sap: Precursors to this compound

The biosynthesis of this compound is intrinsically linked to the chemical composition of maple sap. The sap is a complex aqueous solution containing sugars, amino acids, organic acids, minerals, and a diverse array of phenolic compounds. These phenolics are the likely precursors to this compound.

Table 1: Key Chemical Constituents of Maple Sap Involved in this compound Formation

| Constituent Class | Specific Examples | Role in this compound Biosynthesis |

| Sugars | Sucrose, Glucose, Fructose | Primary reactants in the Maillard reaction, creating a reactive environment for polyphenol transformation. |

| Amino Acids | Various free amino acids | Co-reactants with sugars in the Maillard reaction, contributing to the formation of intermediates that may interact with polyphenols. |

| Polyphenols | Lignans, Coumarins, Stilbenes, Phenolic Acids (e.g., Gallic Acid, Cinnamic Acid derivatives) | Believed to be the foundational precursor molecules that undergo transformation and condensation reactions to form the this compound structure. Some evidence suggests lignin degradation products in the sap are key precursors.[6] |

The Boiling Point: Proposed Biosynthetic Pathways

The transformation of maple sap into syrup involves prolonged boiling at approximately 104°C to achieve a sugar concentration of 66° Brix.[6] During this process, a cascade of chemical reactions occurs, with the Maillard reaction being central to the development of color, flavor, and, hypothetically, the formation of this compound.

The Maillard Reaction and its Interplay with Polyphenols

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars. While not directly producing this compound, it creates a complex chemical environment with numerous reactive intermediates. It is hypothesized that polyphenols present in the sap interact with these Maillard reaction intermediates, leading to the formation of novel compounds like this compound.

Figure 1: Conceptual diagram illustrating the influence of the Maillard reaction on the transformation of sap polyphenols into this compound during maple syrup production.

A Hypothetical Formation Pathway Inspired by Chemical Synthesis

While the exact in-syrup reaction mechanism is unconfirmed, the successful total synthesis of this compound provides a plausible model for its formation. Researchers have synthesized this compound using derivatives of guaiacol and mandelic acid as starting materials.[6] This suggests that similar phenolic structures present in maple sap could undergo analogous condensation reactions during the heating process to form the characteristic tri-aryl propanol backbone of this compound.

Figure 2: A simplified diagram illustrating a hypothetical formation pathway of this compound from precursor phenolic units during the heating process of maple syrup production.

Experimental Methodologies

The investigation of this compound's biosynthesis relies on a combination of analytical and synthetic chemistry techniques.

Isolation and Quantification of this compound and its Precursors

A critical step in studying this compound formation is the ability to isolate and quantify it from the complex matrix of maple syrup.

Table 2: Summary of Experimental Protocols for this compound Analysis

| Experimental Step | Methodology | Key Parameters |

| Extraction of Phenolic Compounds | Solid-Phase Extraction (SPE) | Use of Oasis HLB cartridges. Elution with methanol. |

| Identification and Quantification | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Mass Spectrometry (MS) | Reverse-phase C18 column. Gradient elution with a mobile phase of methanol and acidified water. Detection at 280 nm for phenolic compounds. |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Used to confirm the chemical structure of isolated this compound. |

A general workflow for the analysis of phenolic compounds, including this compound, from maple syrup is outlined below.

Figure 3: A generalized experimental workflow for the extraction and analysis of this compound and other phenolic compounds from maple syrup.

Chemical Synthesis of this compound

The total synthesis of this compound has been instrumental in confirming its structure and enabling further biological studies. The synthetic route developed by researchers at Université Laval provides a blueprint for producing this compound and its analogs in a laboratory setting. A key step in this synthesis involves a double Suzuki coupling reaction of dibromoalkenes to assemble the three aromatic rings.[6]

Future Research Directions

While significant progress has been made in understanding the origins of this compound, several key questions remain:

-

Definitive Precursors: Identifying the specific polyphenol(s) in maple sap that serve as the primary precursors to this compound.

-

Reaction Mechanism: Elucidating the precise chemical reaction mechanism, including the role of Maillard reaction intermediates, that leads to the formation of this compound during the boiling process.

-

Quantitative Yields: Determining the quantitative conversion rates of precursors to this compound under different maple syrup production conditions (e.g., temperature, heating time, sap composition).

-

Impact of Production Practices: Investigating how variations in maple syrup production techniques (e.g., traditional open pan evaporation vs. reverse osmosis followed by evaporation) affect the yield of this compound.

Conclusion

The biosynthesis of this compound is a fascinating example of process-derived natural product formation. It is clear that this unique polyphenolic compound is not a natural constituent of maple sap but is rather a product of the complex chemical transformations that occur during the heat-intensive production of maple syrup. The Maillard reaction and the inherent phenolic composition of the sap are key factors in its formation. Further research focusing on the specific precursors and reaction pathways will not only enhance our understanding of the chemistry of maple syrup but also open avenues for optimizing the production of this potentially beneficial compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. blocked.iplocationblock.com [blocked.iplocationblock.com]

- 5. Synthesis and Antiproliferative Activities of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mapleresearch.org [mapleresearch.org]

Quebecol: A Phenolic Powerhouse for Functional Foods

A Technical Guide to its Health-Promoting Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol, a unique phenolic compound first identified in Canadian maple syrup, is emerging as a significant molecule in the realm of functional foods and nutraceuticals.[1][2] Formed during the thermal processing of maple sap, this polyphenol is not naturally present in the sap itself, highlighting a fascinating transformation of natural compounds into a potent bioactive molecule.[3][4] Structurally identified as 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, this compound and its derivatives are garnering increasing interest for their diverse health benefits, particularly their anti-inflammatory and anti-proliferative properties.[4][5][6][7] This technical guide provides an in-depth overview of the health benefits of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.

Health Benefits and Biological Activities

This compound exhibits a range of biological activities that position it as a promising candidate for the development of functional food ingredients and therapeutic agents. Its primary health benefits are centered around its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] In vitro studies using macrophage models have shown that this compound can effectively suppress the inflammatory response triggered by bacterial toxins. This is achieved by blocking the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[9] Consequently, this compound inhibits the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9][10] Some derivatives of this compound have been found to be even more potent in suppressing inflammation.[6]

Anti-proliferative and Anti-cancer Activity

This compound and its synthetic analogs have shown promising anti-proliferative effects against various cancer cell lines.[5][11] Its structural similarity to the chemotherapy drug tamoxifen has prompted investigations into its potential as a cancer chemopreventive agent.[5] Studies have evaluated its efficacy against human cervix adenocarcinoma (HeLa), human ovarian carcinoma (SKOV-3), human colon carcinoma (HT-29), and human breast adenocarcinoma (MCF-7) cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Anti-proliferative Activity of this compound and its Analogs against MCF-7 Breast Cancer Cells

| Compound | IC50 (μM) |

| This compound (isolated) | 103.2[5] |

| This compound (synthesized) | 104.2[12] |

| Analog 8c | 85.1[5] |

| Analog 8d | 78.7[5] |

| Analog 8f | 80.6[5] |

Table 2: Inhibition of MMP-9 Activity by this compound

| This compound Concentration (μM) | Inhibition of MMP-9 Activity (%) |

| 250 | 42[13] |

| 500 | 92.6[13] |

Table 3: Effect of this compound on Osteoblast Mineralization

| This compound Concentration (μg/mL) | Fold Increase in Mineralization |

| 100 (234 μM) | 2.4[14] |

Table 4: In Vitro Hepatic Metabolism of this compound

| Parameter | Value |

| Michaelis-Menten constant (KM) | 5.1 µM[15] |

| Intrinsic clearance (Clint,u) | 0.038 ± 0.001 mL/min/mg[15] |

| Maximum velocity (Vmax) | 0.22 ± 0.01 µmol/min/mg[15] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

NF-κB Activation Assay in Macrophages

This protocol describes an image-based method to measure the activation and nuclear translocation of NF-κB in macrophages.

Cell Culture and Treatment:

-

RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL.

Immunofluorescence Staining:

-

After the desired incubation time, cells are fixed with 4% paraformaldehyde.

-

Cells are permeabilized with 0.1% Triton X-100 in PBS.

-

Non-specific binding is blocked with 1% BSA in PBS.

-

Cells are incubated with a primary antibody against the p65 subunit of NF-κB.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

Imaging and Analysis:

-

Images are acquired using a fluorescence microscope.

-

The nuclear and cytoplasmic fluorescence intensity of the p65 subunit is quantified using image analysis software.

-

The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of NF-κB translocation.

Measurement of IL-6 and TNF-α Secretion

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of pro-inflammatory cytokines.

Sample Collection:

-

Macrophages are cultured and treated with this compound and LPS as described in the NF-κB activation assay.

-

After the incubation period, the cell culture supernatant is collected.

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for either IL-6 or TNF-α.

-

The plate is blocked to prevent non-specific binding.

-

The collected cell culture supernatants and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is added, which is converted by the enzyme to produce a colored product.

-

The absorbance of the colored product is measured using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell proliferation.

Cell Culture and Treatment:

-

Cancer cells (e.g., MCF-7) are seeded in a 96-well plate.

-

Cells are treated with various concentrations of this compound or a vehicle control.

-

The plate is incubated for a specified period (e.g., 72 hours).

MTT Assay Procedure:

-

MTT reagent is added to each well and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured at approximately 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated) cells.

Visualizations

Signaling Pathway```dot

Caption: Simplified logic of this compound's chemical synthesis.

Conclusion

This compound, a unique polyphenol born from the maple syrup production process, presents a compelling case for further investigation in the fields of functional foods and drug development. Its demonstrated anti-inflammatory and anti-proliferative activities, coupled with a growing body of quantitative evidence, underscore its potential as a valuable health-promoting compound. The detailed experimental protocols and visual models provided in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound and its derivatives. As research continues to unfold, this compound may pave the way for novel strategies in the prevention and treatment of inflammatory diseases and cancer.

References

- 1. Synthesis and antiproliferative activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 8. Synthesis and Antiproliferative Activities of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Anti-inflammatory properties of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Counting & Health Analysis [sigmaaldrich.com]

- 14. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

A Technical Guide to Preliminary In-Vitro Studies on Quebecol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol, a polyphenolic compound first isolated from Canadian maple syrup, has garnered significant interest in the scientific community for its potential therapeutic properties.[1] Structurally unique and not naturally present in maple sap, this compound is formed during the heating process of syrup production.[2] Its structural similarity to the anti-cancer drug tamoxifen has prompted investigations into its biological activities.[2] This technical guide provides a comprehensive overview of the preliminary in-vitro studies on this compound, focusing on its antiproliferative and anti-inflammatory effects. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key molecular pathways and experimental workflows.

Antiproliferative Activity

This compound and its synthetic analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as cancer chemopreventive agents.[2]

Quantitative Data: Antiproliferative Activity of this compound and Its Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values and percentage of cell viability inhibition for this compound and its analogs in different cancer cell lines.

| Compound | Cell Line | Assay Type | Concentration (µM) | Incubation Time (h) | % Inhibition | IC50 (µM) | Reference |

| This compound (Synthesized) | MCF-7 | Not Specified | - | 72 | - | 103.2 | [2] |

| This compound (Isolated) | MCF-7 | Not Specified | - | 72 | - | 104.2 | [3] |

| Analog 7c | MCF-7 | Not Specified | 75 | 72 | >80 | 85.1 | [2][3] |

| Analog 7d | MCF-7 | Not Specified | 75 | 72 | >80 | 78.7 | [2][3] |

| Analog 7f | MCF-7 | Not Specified | 75 | 72 | >80 | 80.6 | [2][3] |

| Analog 8c | MCF-7 | Not Specified | - | 72 | - | 85.1 | [2] |

| Analog 8d | MCF-7 | Not Specified | - | 72 | - | 78.7 | [2] |

| Analog 8f | MCF-7 | Not Specified | 75 | 72 | >80 | 80.6 | [2] |

| Analogs 7c, 7d, 7f, 8f | HeLa, SKOV-3, HT-29, MCF-7 | Not Specified | 75 | 72 | >80 | - | [2][3] |

| Analog 7b, 7g | MCF-7 | Not Specified | 75 | 72 | >80 (selective) | - | [2][3] |

| Analog 8b, 8g | MCF-7 | Not Specified | 75 | 72 | >75 (selective) | - | [2] |

| This compound (CPD1) | Psoriatic Skin Substitutes | SRB Assay | 400 | - | 20 (IC20) | - | [4] |

| Analog (CPD2) | Psoriatic Skin Substitutes | SRB Assay | 150 | - | 20 (IC20) | - | [4] |

| Analog (CPD3) | Psoriatic Skin Substitutes | SRB Assay | 350 | - | 20 (IC20) | - | [4] |

Experimental Protocols: Antiproliferative Assays

-

Human Cancer Cell Lines:

-

Psoriatic Skin Substitutes: Produced using the self-assembly method.[4]

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in a 96-well microplate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound or its analogs.

-

Fixation: After the incubation period, fix the cells with 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing repeatedly with 1% (vol/vol) acetic acid.

-

Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

Caption: SRB Assay Workflow for Antiproliferative Activity.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in-vitro models, primarily through the inhibition of pro-inflammatory mediators.[5][6][7]

Quantitative Data: Anti-inflammatory Effects of this compound

The following table summarizes the inhibitory effects of this compound on inflammatory markers.

| Target | Cell Line/System | Inducer | This compound Concentration | % Inhibition / Effect | Reference |

| NF-κB Activation | Human Macrophages | LPS | 100 µM | Significant Inhibition | |

| IL-6 Secretion | Human Macrophages | LPS | Not Specified | Inhibition | |

| TNF-α Secretion | Human Macrophages | LPS | Not Specified | Inhibition | |

| MMP-8 Secretion | U937 Macrophages | LPS | 250 µM | 50.9% | [8] |

| MMP-9 Secretion | U937 Macrophages | LPS | 250 µM | 34.8% | [8] |

| MMP-9 Catalytic Activity | In-vitro assay | - | 250 µM | 42% | [8] |

| MMP-9 Catalytic Activity | In-vitro assay | - | 500 µM | 92.6% | [8] |

| Osteoblast Mineralization | SaOS-2 cells | - | 29.3 µM | Dose-dependent increase | [8] |

| Osteoblast Mineralization | SaOS-2 cells | - | 234 µM | 2.4-fold increase | [8] |

Signaling Pathway: NF-κB Inhibition

A key mechanism underlying this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α, and enzymes like MMPs. This compound has been shown to interfere with this pathway, leading to a reduction in the activation of NF-κB and the subsequent expression of these inflammatory mediators.[8]

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols: Anti-inflammatory and Related Assays

-

Cell Line: U937 human monocytes are differentiated into macrophages.[9]

-

Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.[5]

-

Cell Treatment: Treat LPS-stimulated macrophages with this compound.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment: Treat the transfected cells with LPS and this compound.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence, which is proportional to NF-κB activity.

-

Sample Preparation: Collect conditioned media from treated cell cultures.

-

Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a buffer containing calcium and zinc to allow for gelatin degradation by MMP-9.

-

Staining: Stain the gel with Coomassie Brilliant Blue.

-

Visualization: Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation.

-

Cell Culture: Culture osteoblast cells (e.g., SaOS-2) in an osteogenic medium.

-

Treatment: Treat the cells with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Staining: Stain the cells with Alizarin Red S solution, which binds to calcium deposits.

-

Visualization: Visualize the red-stained mineralized nodules under a microscope.

-

Quantification: For quantitative analysis, the stain can be extracted and the absorbance measured.

Antioxidant and Enzyme Inhibitory Activity

Preliminary studies have also explored the antioxidant and enzyme inhibitory potential of this compound.

Quantitative Data: Antioxidant and Enzyme Inhibitory Effects

| Assay | Parameter | This compound Value | Standard (Value) | Reference |

| DPPH Radical Scavenging | IC50 (µg/mL) | 14.78 | - | [10] |

| ABTS Radical Scavenging | IC50 (µg/mL) | 5.38 | Trolox (6.80), BHT (4.06), BHA (4.61), α-Tocopherol (9.52) | [10] |

| Tyrosinase Inhibition | IC50 (µM) | 4.64 | Kojic Acid (9.28) | [10] |

Hepatic Metabolism

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. In-vitro studies using human and rat liver microsomes have provided initial insights.

Key Findings

-

No Phase I metabolites (mediated by P450 enzymes) were detected.[11]

-

Three glucuronide (Phase II) metabolites were formed, suggesting that glucuronidation is the predominant clearance pathway.[11]

Quantitative Data: In-Vitro Glucuronidation Kinetics in Human Liver Microsomes (HLM)

| Parameter | Value |

| Michaelis-Menten Constant (KM) | 5.1 µM |

| Maximum Velocity (Vmax) | 0.22 ± 0.01 µmol/min/mg |

| Intrinsic Clearance (Clint,u) | 0.038 ± 0.001 mL/min/mg |

Conclusion

The preliminary in-vitro data on this compound reveal a promising bioactive compound with multifaceted therapeutic potential. Its demonstrated antiproliferative and potent anti-inflammatory activities, mediated at least in part through the inhibition of the NF-κB signaling pathway, warrant further investigation. The initial metabolic studies provide a foundation for understanding its pharmacokinetic profile. This technical guide consolidates the current in-vitro evidence and provides detailed methodologies to aid researchers and drug development professionals in designing future studies to further elucidate the mechanisms of action and therapeutic applications of this compound and its analogs.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 2. docs.abcam.com [docs.abcam.com]

- 3. researchhub.com [researchhub.com]

- 4. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Quebecol: A Comprehensive Technical Review of its Bioactive Properties and Therapeutic Potential

Executive Summary: Quebecol, a unique polyphenol formed during the thermal processing of maple sap into syrup, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. First isolated in 2011, this compound, systematically named 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, is not naturally present in maple sap but is a product of the manufacturing process.[1][2] Structurally, it bears some resemblance to the antiestrogen drug tamoxifen, which has spurred investigations into its biological activities.[1][3][4] Extensive in vitro studies have demonstrated its potential as a multi-target therapeutic agent, exhibiting notable anti-inflammatory, antiproliferative, and osteogenic properties. This document provides a detailed technical overview of this compound's known bioactive roles, mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these functions.

Chemical Profile and Synthesis

1.1 Discovery and Structure this compound (C₂₄H₂₆O₇) was first isolated from a butanol extract of Canadian maple syrup.[1] Its discovery was reported in 2011 after researchers identified it as a novel phenolic compound not found in the original maple sap.[2][5] The structure was elucidated using comprehensive spectroscopic analysis, including NMR, IR, and mass spectrometry, confirming it as 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol.[5] The compound is named in honor of the province of Quebec, the world's largest producer of maple syrup.[1][2]

1.2 Chemical Synthesis The limited availability of this compound from natural sources necessitated the development of a synthetic route to enable thorough biological evaluation.[6] The first total synthesis was reported in 2013.[5] One efficient, five-step method commences with a Grignard reaction and allows for the introduction of different functional groups on the three aryl rings.[1] Another key strategy involved a double Suzuki-Miyaura cross-coupling reaction to unite the three aromatic rings onto a tetrasubstituted olefin precursor, making gram-scale production of this compound feasible for research.[6][7]

Bioactive Properties and Mechanisms of Action

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further preclinical and clinical investigation. Its primary roles are centered around anti-inflammatory and antiproliferative effects.

2.1 Anti-inflammatory Activity this compound exhibits significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] In models using lipopolysaccharide (LPS)-stimulated human macrophages, this compound effectively inhibits the activation of NF-κB, a key transcription factor that governs the inflammatory response.[9][10][11] This inhibition consequently reduces the secretion of major pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9][10]

Further studies have shown that this compound can also modulate the activity of matrix metalloproteinases (MMPs), enzymes implicated in tissue degradation during inflammatory processes like periodontitis.[10] Specifically, it has been shown to decrease the secretion of MMP-8 and MMP-9 from LPS-stimulated macrophages and directly inhibit the catalytic activity of MMP-9.[10][12]

2.2 Antiproliferative Activity this compound has demonstrated cytotoxic effects against several human cancer cell lines, suggesting potential for its development as a cancer chemopreventive agent.[1] Its structural similarity to tamoxifen has prompted investigations into its efficacy against hormone-dependent cancers.[1][3] Studies have shown that this compound and its synthetic analogs can inhibit the proliferation of human breast adenocarcinoma (MCF-7), colon carcinoma (HT-29), cervical adenocarcinoma (HeLa), and ovarian carcinoma (SKOV-3) cells.[1] Structure-activity relationship studies indicate that the presence of a free phenolic group at the para-position of the phenyl ring is crucial for its antiproliferative activity.[1]

2.3 Osteogenic and Other Activities Beyond its anti-inflammatory and anticancer effects, this compound has been shown to promote bone formation. In vitro studies have demonstrated that this compound can enhance the mineralization activity of osteoblasts in a dose-dependent manner.[10][12] This suggests a potential therapeutic role in conditions characterized by bone loss, such as periodontitis.[10] Maple syrup extracts containing this compound have also been associated with antioxidant and antimutagenic properties.[1]

Quantitative Efficacy Data

The biological activities of this compound have been quantified in various in vitro models. The following tables summarize the key findings.

Table 1: Antiproliferative Activity of this compound and its Analogs [1]

| Compound | Cell Line | IC₅₀ (μM) after 72h |

|---|---|---|

| This compound (Synthesized) | MCF-7 | 103.2 |

| This compound (Isolated) | MCF-7 | 104.2 |

| Analog 8c | MCF-7 | 85.1 |

| Analog 8d | MCF-7 | 78.7 |

| Analog 8f | MCF-7 | 80.6 |

MCF-7: Human breast adenocarcinoma

Table 2: Anti-inflammatory and Osteogenic Effects of this compound [10][12]

| Activity | Model System | Concentration | Result |

|---|---|---|---|

| MMP-8 Secretion Inhibition | LPS-stimulated macrophages | 250 μM | 50.9% inhibition |

| MMP-9 Secretion Inhibition | LPS-stimulated macrophages | 250 μM | 34.8% inhibition |

| MMP-9 Catalytic Activity | Gelatin Zymography | 250 μM | 42.0% inhibition |

| MMP-9 Catalytic Activity | Gelatin Zymography | 500 μM | 92.6% inhibition |

| Osteoblast Mineralization | Osteoblast Culture | 100 µg/mL (234 µM) | 2.4-fold increase |

Key Experimental Methodologies

The characterization of this compound's bioactivity relies on established in vitro protocols. Below are summaries of the core methodologies cited in the literature.

4.1 Isolation and Synthesis

-

Isolation: this compound was originally isolated from a butanol extract of Canadian maple syrup using a combination of chromatographic methods, with final structural confirmation by 1D/2D NMR and mass spectrometry.[7]

-

Synthesis: A common synthetic route involves a five-step process starting with a Grignard reaction between 1-(benzyloxy)-4-bromo-2-methoxybenzene and 4-(benzyloxy)-3-methoxybenzaldehyde to yield a key methanol intermediate.[1]

4.2 Antiproliferative Assays The antiproliferative activity of this compound is typically assessed using a panel of human cancer cell lines.

References

- 1. Synthesis and Antiproliferative Activities of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. bustle.com [bustle.com]

- 4. Maple is Versatile - Équipements Lapierre [elapierre.com]

- 5. webqc.org [webqc.org]

- 6. cheminst.ca [cheminst.ca]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory properties of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Shows Potential to Alleviate Periodontal Tissue Damage and Promote Bone Formation in In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Genesis of Quebecol: A Deep Dive into its Formation in Processed Maple Sap

For Immediate Release

Quebec, QC – November 19, 2025 – A comprehensive technical guide released today sheds new light on the origin of Quebecol, a novel phenolic compound discovered in maple syrup with promising anti-inflammatory and anti-cancer properties. This in-depth resource, tailored for researchers, scientists, and professionals in drug development, details the scientific understanding of this compound's formation, its chemical precursors, and the analytical methodologies used for its study.

This compound, with the systematic name 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, is not a naturally occurring compound in maple sap. Instead, it is a product of the thermal processing that transforms raw sap into the familiar maple syrup.[1][2] This guide explores the chemical transformations that lead to the creation of this unique molecule, offering valuable insights for the scientific community.

From Sap to Syrup: The Chemical Birth of this compound

The journey from the clear, watery sap of the maple tree to the viscous, amber syrup is a complex process of thermal evaporation. This heating is not only responsible for concentrating the sugars but also for initiating a cascade of chemical reactions that give maple syrup its characteristic color, flavor, and unique chemical composition, including the formation of this compound.[1][3]

While the precise, detailed reaction pathway for this compound's formation is still an area of active research, it is widely accepted that it originates from the transformation of naturally occurring polyphenols present in the maple sap.[3][4] The laboratory synthesis of this compound has been successfully achieved, providing clues to its natural formation. The synthesis often utilizes derivatives of guaiacol and mandelic acid as starting materials, suggesting that similar phenolic structures inherent to maple sap are the likely precursors.

Below is a hypothesized pathway illustrating the general transformation of phenolic precursors into this compound during the heating process of maple sap.

Quantitative Analysis and Chemical Composition

The concentration of phenolic compounds, including the precursors to this compound, can vary in maple syrup. This variation is influenced by factors such as the time of sap collection during the season and the grade of the syrup.[5] Maple syrup is graded based on its color, with lighter syrups generally being harvested earlier in the season.[6][7] The chemical composition, including the profile of phenolic compounds, is known to differ between these grades.[5]

While specific quantitative data on this compound concentrations across different processing stages and syrup grades is not extensively available in a standardized format, the total phenolic content is a key area of study. The table below summarizes the general relationship between maple syrup grades and their chemical characteristics.

| Grade | Color | Flavor Profile | General Phenolic Content |

| Golden | Lightest | Delicate | Generally lower |

| Amber | Amber | Rich | Moderate |

| Dark | Dark | Robust | Higher |

| Very Dark | Darkest | Strong | Generally highest |

Note: This table represents generalized trends. The exact phenolic content can vary based on numerous factors.

Experimental Protocols for the Study of this compound

The isolation, identification, and quantification of this compound and its precursors rely on a combination of advanced analytical techniques.

Isolation and Purification

A common initial step for isolating phenolic compounds from maple syrup involves solvent extraction. A typical procedure is as follows:

-

Sample Preparation: Maple syrup is diluted with water.

-

Liquid-Liquid Extraction: The diluted syrup is extracted sequentially with solvents of increasing polarity, such as ethyl acetate and n-butanol, to partition the phenolic compounds.

-

Chromatographic Separation: The resulting extracts are then subjected to various chromatographic techniques, including column chromatography on resins like Amberlite XAD-16 or Sephadex LH-20, to separate and purify individual compounds, including this compound.

Structure Elucidation

The precise chemical structure of this compound was determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structure of this compound, establishing the connectivity of atoms and the stereochemistry of the molecule.[1][8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the molecule, confirming the molecular formula.[1]

Quantification

Quantitative analysis of this compound in maple syrup is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

-

HPLC Method:

-

Column: A C18 reverse-phase column is commonly used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution system is often employed, typically consisting of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: A Diode Array Detector (DAD) or a UV-Vis detector can be used for detection and quantification based on the UV absorbance of this compound. For higher sensitivity and selectivity, HPLC is often coupled with a mass spectrometer (LC-MS or LC-MS/MS).[1][10]

-

The development of a product-specific standard for the quantification of phenolics in maple-derived foods, known as MaPLES (maple phenolic lignan-enriched standard), represents a significant advancement in ensuring the accuracy and comparability of these measurements.[10]

Conclusion

The discovery of this compound in processed maple syrup has opened up new avenues for research into the potential health benefits of this natural sweetener. Understanding its origin through the heat-driven transformation of native phenolic compounds in maple sap is crucial for optimizing its presence in the final product and for exploring its therapeutic potential. The analytical techniques outlined in this guide provide the foundation for further research into the fascinating chemistry of maple syrup and the unique compounds it contains.

References

- 1. This compound Shows Potential to Alleviate Periodontal Tissue Damage and Promote Bone Formation in In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Researchers Identify Molecule with Anti-inflammatory Properties in Maple Syrup - Coombs Family Farms [coombsfamilyfarms.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mapleresearch.org [mapleresearch.org]

- 6. Maple syrup - Wikipedia [en.wikipedia.org]

- 7. maplefromcanada.com [maplefromcanada.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and UFLC-MS/MS Characterization of a Product-Specific Standard for Phenolic Quantification of Maple-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Quebecol: A Detailed Guide to Two Key Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Quebecol, a naturally occurring polyphenol first isolated from maple syrup. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The low natural abundance of this compound necessitates efficient synthetic routes to enable further biological evaluation and drug development efforts. This guide outlines two prominent total synthesis methodologies, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction to this compound and its Significance

This compound (2,3,3-tris(4-hydroxy-3-methoxyphenyl)propan-1-ol) is a unique phenolic compound that is not present in maple sap but is formed during the heating process of maple syrup production.[1] Preliminary studies have indicated its potential as an antiproliferative agent against cancer cells.[2][3] Furthermore, this compound and its derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[4][5] The development of robust synthetic methodologies is crucial for accessing sufficient quantities of this compound for in-depth biological studies and the exploration of its therapeutic potential.

Two key methodologies for the total synthesis of this compound have been reported, one by the research group of Normand Voyer and another by the group of Navindra Seeram. Both approaches offer viable pathways to the target molecule, each with distinct key reactions and strategies.

Methodology 1: The Voyer Synthesis via Double Suzuki-Miyaura Coupling

The synthetic approach developed by Voyer and Cardinal utilizes a convergent strategy, with the key step being a double Suzuki-Miyaura cross-coupling reaction to construct the tri-aryl substituted core of this compound.[1][6]

Synthetic Pathway Overview

The retrosynthetic analysis of the Voyer method is depicted below. The key disconnection is the double Suzuki-Miyaura coupling, which unites two molecules of a boronic acid derivative with a central dibromoalkene scaffold.

Caption: Retrosynthetic analysis of the Voyer synthesis of this compound.

Quantitative Data

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Esterification | 3-hydroxy-4-methoxy-mandelic acid | Methyl 3-hydroxy-4-methoxy-mandelate | SOCl₂, MeOH, reflux | 95 |

| 2 | Benzyl Protection | Methyl 3-hydroxy-4-methoxy-mandelate | Methyl 4-(benzyloxy)-3-methoxymandelate | BnBr, K₂CO₃, acetone, reflux | 98 |

| 3 | Oxidation | Methyl 4-(benzyloxy)-3-methoxymandelate | Methyl 2-(4-(benzyloxy)-3-methoxyphenyl)-2-oxoacetate | Dess-Martin periodinane, CH₂Cl₂ | 96 |

| 4 | Wittig-type Reaction | Methyl 2-(4-(benzyloxy)-3-methoxyphenyl)-2-oxoacetate | Methyl 3-bromo-2-(4-(benzyloxy)-3-methoxyphenyl)-3-oxopropanoate | CBr₄, PPh₃, CH₂Cl₂ | 85 |

| 5 | Double Suzuki-Miyaura Coupling | Methyl 3-bromo-2-(4-(benzyloxy)-3-methoxyphenyl)-3-oxopropanoate & (4-(benzyloxy)-3-methoxyphenyl)boronic acid | Methyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)acrylate | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C | 75 |

| 6 | Reduction | Methyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)acrylate | 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-ol | LiAlH₄, THF, 0 °C to rt | 90 |

| 7 | Deprotection | 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-ol | This compound | H₂, Pd/C, EtOAc/MeOH | 99 |

Experimental Protocols

Step 5: Double Suzuki-Miyaura Coupling

-

To a solution of methyl 3-bromo-2-(4-(benzyloxy)-3-methoxyphenyl)-3-oxopropanoate (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and water, add (4-(benzyloxy)-3-methoxyphenyl)boronic acid (2.5 eq) and potassium carbonate (4.0 eq).

-

De-gas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC. Upon completion (typically 12-16 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)acrylate.

Step 7: Deprotection

-

Dissolve 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-ol (1.0 eq) in a 1:1 mixture of ethyl acetate and methanol.

-

Add 10% palladium on carbon (10 wt% of the substrate).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC. Upon completion (typically 4-6 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Methodology 2: The Seeram Synthesis via Grignard/Lithiation Reaction

The synthetic route developed by Seeram and coworkers employs a linear sequence starting from commercially available phenolic compounds. A key step involves the formation of a diarylmethanol intermediate via a Grignard or lithiation reaction.[2][7]

Synthetic Pathway Overview

The forward synthesis of the Seeram method is outlined below. The strategy involves the sequential construction of the carbon skeleton followed by functional group manipulations.

Caption: Forward synthesis of this compound via the Seeram methodology.

Quantitative Data

| Step | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |

| 1 | Benzyl Protection | 4-Bromo-2-methoxyphenol | 1-(Benzyloxy)-4-bromo-2-methoxybenzene | BnBr, K₂CO₃, acetone, reflux | 92 |

| 2 | Benzyl Protection | Vanillin | 4-(Benzyloxy)-3-methoxybenzaldehyde | BnBr, K₂CO₃, acetone, reflux | 95 |

| 3 | Grignard Reaction | 1-(Benzyloxy)-4-bromo-2-methoxybenzene & 4-(Benzyloxy)-3-methoxybenzaldehyde | (Bis(4-(benzyloxy)-3-methoxyphenyl))methanol | Mg, THF, then aldehyde | 46 |

| 3a | Lithiation (Alternative) | 1-(Benzyloxy)-4-bromo-2-methoxybenzene & 4-(Benzyloxy)-3-methoxybenzaldehyde | (Bis(4-(benzyloxy)-3-methoxyphenyl))methanol | n-BuLi, THF, -78 °C, then aldehyde | 45-62 |

| 4 | Coupling | (Bis(4-(benzyloxy)-3-methoxyphenyl))methanol & Ethyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate | Ethyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propanoate | p-TsOH, benzene, reflux | 52 |

| 5 | Reduction | Ethyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propanoate | 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-ol | LiAlH₄, THF, 0 °C | 67-87 |

| 6 | Deprotection | 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-ol | This compound | Pd/C, NH₄HCO₂, MeOH, rt | 63-88 |

Experimental Protocols

Step 3a: Lithiation and Aldehyde Addition

-

Dissolve 1-(benzyloxy)-4-bromo-2-methoxybenzene (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of 4-(benzyloxy)-3-methoxybenzaldehyde (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (bis(4-(benzyloxy)-3-methoxyphenyl))methanol.

Step 6: Deprotection using Catalytic Transfer Hydrogenation

-

To a solution of 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-ol (1.0 eq) in methanol, add 10% palladium on carbon (10 wt% of the substrate).

-

Add ammonium formate (5.0 eq) in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. Upon completion (typically 2-4 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.[1][8]

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound, applicable to both methodologies.

Caption: General workflow for the total synthesis and analysis of this compound.

Conclusion

The total syntheses of this compound developed by the Voyer and Seeram groups provide efficient and reliable methods for obtaining this biologically promising natural product. The Voyer synthesis offers a convergent approach, while the Seeram synthesis follows a more linear path. The choice of methodology may depend on the availability of starting materials and the desired scale of the synthesis. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this compound, thereby facilitating further investigations into its biological activities and potential as a therapeutic agent.

References

- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. July 2013 - Communication in Tetrahedron Lett. Published | Imperial News | Imperial College London [imperial.ac.uk]

- 6. cheminst.ca [cheminst.ca]

- 7. Synthesis and Antiproliferative Activities of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

Application Notes and Protocols for the Synthesis of Quebecol via Double Suzuki-Miyaura Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction